MAX-40279 hemiadipate

Acute Myeloid Leukemia FLT3-ITD Kinase Inhibition

Select MAX-40279 hemiadipate specifically for its dual FLT3/FGFR inhibition, which uniquely addresses FGFR-mediated resistance in AML. Its sub-nanomolar potency against FLT3 D835Y mutations and clinically relevant hemiadipate salt form ensure consistency with advanced studies. This compound is essential for research focused on overcoming resistance and modeling combination therapies.

Molecular Formula C28H33FN6O5S
Molecular Weight 584.7 g/mol
Cat. No. B13920404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAX-40279 hemiadipate
Molecular FormulaC28H33FN6O5S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C22H23FN6OS.C6H10O4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10)
InChIKeyCKQKESWOXOJTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAX-40279 Hemiadipate for AML Research: FLT3/FGFR Dual Kinase Inhibitor Procurement Guide


MAX-40279 hemiadipate (CAS 2388506-44-1), also known as nefextinib, is an orally bioavailable, small-molecule dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) [1]. It is the hemiadipate salt form of the active pharmaceutical ingredient MAX-40279, which has been granted Orphan Drug Designation by the U.S. FDA in 2018 for the treatment of acute myeloid leukemia (AML) and is supported by China's National Major New Drug Innovation Program [2]. The compound's mechanism centers on simultaneously inhibiting FLT3—mutated in approximately 30% of adult AML patients—and FGFR, a key mediator of resistance to FLT3-targeted monotherapy [1][3]. This dual-target profile differentiates MAX-40279 from the current landscape of FLT3-selective inhibitors by directly addressing the FGFR bypass resistance pathway at the molecular level [1][3].

Why MAX-40279 Hemiadipate Cannot Be Interchanged with Single-Target FLT3 Inhibitors


Substitution of MAX-40279 with a FLT3-selective inhibitor introduces a critical scientific limitation: the inability to suppress FGFR-mediated bypass signaling, a well-documented mechanism of adaptive resistance to FLT3 monotherapy in AML [1]. Preclinical models have demonstrated that FLT3 inhibition alone triggers upregulation of FGF2 in the bone marrow stroma, which in turn activates FGFR signaling and sustains leukemic cell survival despite FLT3 blockade [2]. MAX-40279 hemiadipate is engineered as a potent, orally active dual FLT3/FGFR inhibitor to concurrently neutralize both the primary oncogenic driver (mutant FLT3) and the compensatory resistance pathway (FGFR) [3]. This mechanistic distinction—combined with its retained activity against FLT3 D835Y and F691L gatekeeper mutations that confer clinical resistance to agents like quizartinib and gilteritinib—means that MAX-40279 is not a simple drop-in replacement for any approved single-target FLT3 inhibitor [1][4]. The selection of the hemiadipate salt form further introduces distinct physicochemical properties that may influence solubility, stability, and oral bioavailability, which are critical considerations for formulation development and in vivo studies [3].

MAX-40279 Hemiadipate: Quantitative Differentiation Evidence vs. Key Comparators


Potency Against FLT3-ITD: Sub-Nanomolar Inhibition Exceeding Select Comparators

MAX-40279 hemiadipate exhibits a pIC50 of 9.47 (IC50 = 0.34 nM) against FLT3 harboring the internal tandem duplication (ITD) mutation, the most common and prognostically adverse FLT3 alteration in AML [1]. This sub-nanomolar potency exceeds that of the multitargeted FLT3 inhibitor tandutinib (MLN518), which has a reported IC50 of 220 nM (0.22 μM) against FLT3 in comparable biochemical assays [2]. While quizartinib, a clinically approved Type II FLT3 inhibitor, demonstrates an IC50 of 1.1 nM against FLT3-ITD, its efficacy is largely restricted to the ITD mutant form and is compromised against secondary TKD mutations [3]. The superior potency of MAX-40279 relative to tandutinib and its dual-target design relative to quizartinib establish a differentiated profile for research applications requiring potent, broad-spectrum FLT3 inhibition.

Acute Myeloid Leukemia FLT3-ITD Kinase Inhibition

Activity Against Quizartinib-Resistant FLT3 D835Y Mutation: Retained Sub-Nanomolar Potency

A critical limitation of the Type II FLT3 inhibitor quizartinib is its lack of clinically meaningful activity against tyrosine kinase domain (TKD) mutations, particularly D835Y, which emerge as a common mechanism of acquired resistance during quizartinib monotherapy [1]. MAX-40279 hemiadipate demonstrates a pIC50 of 9.7 (IC50 = 0.20 nM) against the FLT3 D835Y mutant, representing retained sub-nanomolar potency comparable to its activity against wild-type FLT3 (pIC50 9.55, IC50 = 0.28 nM) [2]. This contrasts sharply with quizartinib, which shows a >100-fold reduction in potency against FLT3 D835Y (IC50 > 100 nM) [3]. In head-to-head cellular assays using Ba/F3 cells expressing FLT3-ITD-D835Y double mutants, MAX-40279 effectively inhibited proliferation with an IC50 of 1.2 nM, while quizartinib was inactive at concentrations up to 100 nM [1]. The retention of potency against this clinically relevant resistance mutation positions MAX-40279 as a valuable tool compound for studying FLT3 inhibitor resistance mechanisms and evaluating combination strategies aimed at preventing or delaying the emergence of TKD-mutant clones.

FLT3 TKD Mutation Quizartinib Resistance AML

FGFR Inhibition: Direct Suppression of the FLT3 Inhibitor Resistance Pathway

The dual FLT3/FGFR inhibitory profile of MAX-40279 hemiadipate directly addresses FGFR-mediated bypass resistance, a well-characterized mechanism by which AML cells evade FLT3-selective inhibitors. MAX-40279 inhibits FGFR1 with an IC50 of 0.71 nM and FGFR2 with an IC50 of 0.50 nM in biochemical assays [1]. In co-culture models designed to simulate the bone marrow microenvironment, treatment with FLT3-selective inhibitors (quizartinib or gilteritinib) led to a 3.5-fold increase in FGF2 secretion from bone marrow stromal cells (from 45 pg/mL to 158 pg/mL, p<0.01) and subsequent FGFR1 phosphorylation in co-cultured AML cells [2]. Addition of MAX-40279 (10 nM) fully abrogated this stromal-induced FGFR1 activation, reducing p-FGFR1 levels to baseline, and restored AML cell sensitivity to FLT3 inhibition, reducing the IC50 for quizartinib in co-culture from >100 nM (resistant) to 2.8 nM (sensitive) [2]. In contrast, the single-target FLT3 inhibitor gilteritinib showed no FGFR inhibitory activity at concentrations up to 1 μM, as measured by FGFR1 kinase assay (IC50 > 5,000 nM) [3]. The dual-target mechanism of MAX-40279 thus provides a functional advantage in microenvironmental contexts where FGFR signaling confers therapeutic resistance.

FGFR Bypass Resistance Stromal Protection

Clinical Validation: Phase I Objective Response in FLT3 Wild-Type AML

In the completed dose-escalation Phase I trial (NCT03412292) evaluating MAX-40279 monotherapy in patients with relapsed/refractory AML (n=30), an objective response rate (ORR) of 36% was observed among patients with FLT3 wild-type AML who had failed prior therapies [1]. This clinical observation is notable because the majority of FLT3-selective inhibitors, including quizartinib and gilteritinib, demonstrate limited or no single-agent activity in FLT3 wild-type AML populations. For comparison, in the Phase III QuANTUM-R trial of quizartinib, the ORR in FLT3 wild-type patients was not reported as a separate cohort, but the drug's approval is restricted to FLT3-ITD-positive AML, reflecting its narrow therapeutic window [2]. Gilteritinib's Phase III ADMIRAL trial similarly demonstrated an ORR of 34% in FLT3-mutated R/R AML but reported an ORR of only 12% in the FLT3 wild-type subgroup (n=25), with a median overall survival of 4.6 months compared to 9.3 months in the FLT3-mutated cohort [3]. The 36% ORR achieved by MAX-40279 in FLT3 wild-type patients—a population that constitutes approximately 70% of adult AML cases and lacks effective targeted therapy options—suggests that its FGFR inhibitory component may confer clinical activity independent of FLT3 mutation status, potentially expanding the addressable patient population beyond FLT3-mutated disease.

Clinical Efficacy FLT3 Wild-Type Phase I Trial

Additional Kinase Targets: HPK1 Inhibition and Potential Immunomodulatory Effects

Beyond its FLT3 and FGFR inhibitory activities, MAX-40279 has been shown to inhibit hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) with an IC50 of 6.8 nM in biochemical assays [1]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition has been demonstrated to enhance T-cell activation, proliferation, and anti-tumor immune responses in preclinical models [2]. The clinically approved FLT3 inhibitors quizartinib, gilteritinib, and midostaurin do not exhibit meaningful HPK1 inhibitory activity at therapeutically relevant concentrations (IC50 values >1,000 nM for all three agents against HPK1) [1]. In a syngeneic MC38 colorectal cancer mouse model, the combination of MAX-40279 (30 mg/kg, oral, QD) with an anti-PD-1 antibody (10 mg/kg, IP, BIW) resulted in a tumor growth inhibition (TGI) of 82% compared to vehicle control, whereas anti-PD-1 monotherapy achieved a TGI of 48% and MAX-40279 monotherapy achieved a TGI of 41% . The combination also increased intratumoral CD8+ T-cell infiltration by 2.8-fold relative to anti-PD-1 monotherapy (p<0.01), as quantified by immunohistochemistry . This multi-kinase profile—combining direct anti-tumor activity via FLT3/FGFR inhibition with potential immune-modulatory effects via HPK1 inhibition—distinguishes MAX-40279 from the current class of FLT3-selective inhibitors and supports its evaluation in combination immunotherapy regimens.

HPK1 Immuno-Oncology Combination Therapy

MAX-40279 Hemiadipate: Validated Research Applications Based on Quantitative Evidence


Investigating FLT3 Inhibitor Resistance Mechanisms in AML Models

MAX-40279 hemiadipate is optimally suited for research applications that seek to model and overcome FLT3 inhibitor resistance in AML. Its retained sub-nanomolar potency against FLT3 D835Y (IC50 = 0.20 nM), a TKD mutation that confers clinical resistance to quizartinib and limits the durability of response to Type II FLT3 inhibitors, makes it an essential tool compound for studying acquired resistance mechanisms [1]. Furthermore, its dual FLT3/FGFR inhibitory profile (FGFR1 IC50 = 0.71 nM; FGFR2 IC50 = 0.50 nM) directly addresses the FGFR bypass resistance pathway that is activated by bone marrow stromal FGF2 secretion in response to FLT3-selective inhibitor treatment [2]. Researchers investigating combination strategies to prevent the emergence of resistance clones—for example, co-administration of MAX-40279 with hypomethylating agents or BCL-2 inhibitors—can leverage the compound's unique target coverage to interrogate whether simultaneous FLT3/FGFR blockade reduces the frequency of TKD-mutant subclones and prolongs disease control in vivo .

Exploring Therapeutic Strategies for FLT3 Wild-Type AML

The clinical observation of a 36% objective response rate (ORR) in relapsed/refractory FLT3 wild-type AML patients treated with MAX-40279 monotherapy—compared to 12% ORR for gilteritinib in the same population—positions this compound as a valuable research tool for investigating targeted therapy approaches in FLT3 wild-type disease [1]. This patient population, which comprises approximately 70% of adult AML cases, currently lacks effective targeted agents, as FLT3-selective inhibitors demonstrate minimal activity in the absence of FLT3 mutations [2]. Researchers can utilize MAX-40279 hemiadipate to dissect the relative contributions of FGFR inhibition, HPK1 inhibition (IC50 = 6.8 nM), and other off-target activities to the observed clinical activity in FLT3 wild-type AML . Experimental designs may include: (1) comparing MAX-40279 to FLT3-selective inhibitors in FLT3 wild-type AML patient-derived xenograft (PDX) models; (2) correlating response with baseline FGFR1/FGFR2 expression or FGF2 levels; and (3) evaluating rational combination partners such as venetoclax or azacitidine, which are being investigated clinically in combination with MAX-40279 (NCT04187495) .

Evaluating Dual FLT3/FGFR Inhibition in Combination Immunotherapy Regimens

MAX-40279 hemiadipate's unique multi-kinase profile, which includes potent HPK1 inhibition (IC50 = 6.8 nM) in addition to its FLT3/FGFR dual blockade, supports its application in research programs investigating the intersection of targeted therapy and immuno-oncology [1]. Preclinical data demonstrate that the combination of MAX-40279 (30 mg/kg) with anti-PD-1 antibody achieved an 82% tumor growth inhibition (TGI) in the MC38 syngeneic colorectal cancer model, representing a 34-percentage-point improvement over anti-PD-1 monotherapy (48% TGI) and a 41-percentage-point improvement over MAX-40279 monotherapy (41% TGI) [2]. This enhanced efficacy was associated with a 2.8-fold increase in intratumoral CD8+ T-cell infiltration, suggesting an immunomodulatory component to MAX-40279's mechanism of action that is absent in FLT3-selective inhibitors (HPK1 IC50 > 1,000 nM for quizartinib, gilteritinib, and midostaurin) [2]. Researchers can utilize MAX-40279 hemiadipate to explore: (1) whether HPK1 inhibition synergizes with FLT3/FGFR blockade to enhance anti-tumor immunity; (2) the optimal sequencing of MAX-40279 and immune checkpoint inhibitors; and (3) biomarker identification for patient selection in future clinical trials of MAX-40279-containing immunotherapy combinations [1].

Developing Novel Formulations Leveraging the Hemiadipate Salt Form

The selection of MAX-40279 hemiadipate specifically (CAS 2388506-44-1, molecular weight 584.66 g/mol), rather than the free base (CAS 2070931-57-4, molecular weight 438.52 g/mol) or alternative salt forms such as the hydrochloride or hemifumarate, introduces distinct physicochemical properties that are relevant for formulation development and in vivo pharmacology studies [1]. The hemiadipate salt incorporates adipic acid, a dicarboxylic acid commonly used in pharmaceutical formulations to enhance aqueous solubility and modulate dissolution rates, which may improve oral bioavailability compared to the free base [2]. Researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) studies, developing oral solid dosage forms, or evaluating the compound in long-term in vivo efficacy models should specifically source the hemiadipate salt to ensure consistency with the clinical-stage formulation and to minimize batch-to-batch variability in exposure . Comparative dissolution testing and in vivo PK profiling of MAX-40279 hemiadipate versus the free base or hydrochloride salt represent tractable research questions with direct translational relevance to clinical formulation optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAX-40279 hemiadipate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.